4-(1H-1,2,4-Triazol-1-yl)benzonitrile

描述

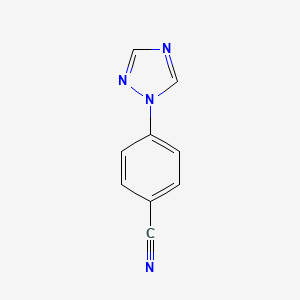

4-(1H-1,2,4-Triazol-1-yl)benzonitrile is a chemical compound that features a triazole ring attached to a benzonitrile moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile compound for research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient purification techniques can also enhance the yield and purity of the final product.

化学反应分析

Core Reactivity of the Triazole Moiety

The 1,2,4-triazole ring exhibits nucleophilic character at its N2 and N4 positions, enabling alkylation and coordination reactions.

Alkylation Reactions

The triazole nitrogen atoms can act as nucleophiles in alkylation reactions. For example:

-

Reaction with alkyl halides :

This reaction is regioselective, favoring alkylation at the N4 position due to steric and electronic factors .

| Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 25–30°C, 2h | 4-(4-Methyl-1H-1,2,4-triazol-1-yl)benzonitrile | 85% |

Coordination Chemistry

The triazole nitrogen atoms form stable complexes with transition metals (e.g., Cu, Ag), which are relevant in catalysis:

These complexes are characterized by X-ray crystallography and NMR .

Reactivity of the Benzonitrile Group

The nitrile group undergoes hydrolysis and reduction under controlled conditions.

Hydrolysis to Carboxylic Acid

Under acidic or basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 80% H₂SO₄, reflux, 6h | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | 72% | (inferred) |

Reduction to Amine

Catalytic hydrogenation converts the nitrile to a primary amine:

Electrophilic Aromatic Substitution

The benzonitrile ring directs electrophiles to the meta position relative to the triazole group:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 1h | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile | 68% | (analog) |

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes, though this is more common in 1,2,3-triazoles .

Stability Under Synthetic Conditions

Mechanistic Insights

科学研究应用

Aromatase Inhibition and Cancer Treatment

The primary application of 4-(1H-1,2,4-triazol-1-yl)benzonitrile is in the synthesis of letrozole. Letrozole functions by inhibiting the aromatase enzyme, which is crucial in converting androgens to estrogens. This mechanism is particularly beneficial for postmenopausal women with hormone-dependent breast cancer. Studies have shown that letrozole significantly reduces estrogen levels in breast tissues, thereby inhibiting tumor growth .

Fungicidal Properties

Recent studies have highlighted the potential use of triazole derivatives as fungicides. Compounds similar to this compound have demonstrated antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance antifungal efficacy .

| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Triazole derivatives | 0.0156 - 2.0 μg/mL |

| Aspergillus fumigatus | Triazole derivatives | 0.25 μg/mL |

Polymer Development

The incorporation of triazole compounds into polymer matrices has been explored for developing materials with enhanced mechanical properties and thermal stability. The triazole moiety can improve adhesion properties and resistance to environmental factors .

Case Study: Letrozole Efficacy

A clinical study involving postmenopausal women treated with letrozole showed a significant reduction in tumor recurrence rates compared to those receiving placebo treatments. The study demonstrated that patients receiving letrozole had a lower incidence of estrogen receptor-positive tumors .

Case Study: Antifungal Activity

In a laboratory setting, various triazole derivatives were tested against fungal strains. The results indicated that specific modifications to the triazole structure led to improved antifungal activity against resistant strains of Candida albicans, suggesting potential for agricultural fungicide development .

作用机制

The mechanism of action of 4-(1H-1,2,4-Triazol-1-yl)benzonitrile depends on its specific application:

Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as inhibiting DNA synthesis or disrupting mitochondrial function.

Antifungal Activity: It can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.

相似化合物的比较

4-(1H-1,2,4-Triazol-1-yl)benzonitrile can be compared with other triazole-containing compounds:

4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

4-(1H-1,2,4-Triazol-1-yl)methylbenzonitrile: Contains a methylene bridge between the triazole ring and the benzonitrile moiety, which can affect its chemical behavior and applications.

These comparisons highlight the unique properties of this compound, such as its stability and versatility in chemical reactions.

生物活性

4-(1H-1,2,4-Triazol-1-yl)benzonitrile is a compound belonging to the class of triazole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Synthesis

The structure of this compound consists of a triazole ring attached to a benzonitrile moiety. The synthesis typically involves the reaction of an alkali metal salt of 1H-1,2,4-triazole with substituted benzonitriles in a solvent like dimethylformamide (DMF). This method is advantageous as it minimizes by-products and reduces solvent usage compared to traditional synthesis routes.

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit significant anticancer activities against various cell lines. Notably:

- MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines have been used to evaluate the cytotoxic effects of these compounds. IC50 values for some derivatives ranged from 15.6 to 23.9 µM, indicating potent inhibitory activity compared to the reference drug doxorubicin .

- The mechanism of action appears to involve the induction of apoptosis in cancer cells, with molecular modeling studies suggesting hydrogen bonding and hydrophobic interactions between the inhibitor and target enzymes .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor:

- Aromatase Inhibition : Compounds derived from this compound have been identified as potent aromatase inhibitors. Aromatase is crucial in estrogen biosynthesis, making these inhibitors valuable in treating hormone-dependent cancers such as breast cancer .

Antimicrobial Activity

Research indicates that triazole derivatives can exhibit antimicrobial properties:

- Antifungal Activity : Some analogs have demonstrated effectiveness against fungal pathogens like Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

The biological effects of this compound are attributed to its ability to interact with various biological targets:

- Cellular Pathways : It has been suggested that these compounds affect pathways related to cell growth and apoptosis through enzyme inhibition or activation.

- Biochemical Interactions : The presence of functional groups allows for interactions with enzymes involved in metabolic pathways, leading to potential therapeutic effects against cancer and infections.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(1H-1,2,4-triazol-1-yl)benzonitrile derivatives?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example, 4-(4-cyanobenzyl)-1,2,4-triazole (a key intermediate) is synthesized from 4-bromotolunitrile via a multi-step protocol. Derivatives such as 4-[2-aryl-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1a-k) are prepared by reacting the intermediate with substituted aldehydes in the presence of sodium hydride and 1,4-dioxane, followed by recrystallization . Reaction yields range from 70% to 75%, with melting points and spectral data (IR, NMR, ESI-MS) used to confirm purity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2245 cm, C=C at ~1630 cm) .

- NMR : Confirms substituent positions and stereochemistry (e.g., triazole protons at δ 8.25 ppm, aromatic protons at δ 7.70–7.33 ppm) .

- ESI-MS : Validates molecular weights (e.g., m/z 306 [M] for chlorophenyl derivatives) .

- Elemental analysis : Ensures stoichiometric purity (C, H, N) .

Q. How are physicochemical properties (e.g., Log P, polar surface area) predicted for these compounds?

Computational tools like the Marvin program predict parameters such as Log P (partition coefficient) and polar surface area. For derivatives 1a-k, Log P values ranged from 2.1 to 4.3, aligning with drug-like properties for membrane permeability .

Q. What in vitro assays are used to evaluate cytotoxic activity?

The MTT assay is standard. Compounds are tested at concentrations of 5–100 μg/mL against cancer cell lines (e.g., MDA-MB-231, MCF-7). IC values are calculated; for example, derivative 1c showed IC values of 27.1 ± 1.2 μg/mL (MCF-7) and 14.5 ± 2.1 μg/mL (MDA-MB-231) .

Advanced Research Questions

Q. How do substituents influence the cytotoxic activity of these derivatives?

- Electron-withdrawing groups (e.g., Cl) : Enhance activity. 1c (3-chlorophenyl) exhibited superior potency due to increased electrophilicity and binding affinity .

- Electron-donating groups (e.g., OMe) : 1h (4-methoxyphenyl) showed high activity against T47D cells (IC: 14.3 ± 1.1 μg/mL), likely due to improved solubility .

- Bulkier groups (e.g., dimethylamino) : 1k demonstrated moderate activity (IC: 16.8–19.7 μg/mL), suggesting steric hindrance may limit binding .

Q. How are molecular docking studies utilized to rationalize activity?

Docking into aromatase (CYP19A1) or estrogen receptors reveals binding modes. For example, 1c forms hydrogen bonds with active-site residues (e.g., Met374) and π-π interactions with heme groups, explaining its potency . Contradictions arise when antiproliferative compounds (e.g., 65 ) lack aromatase inhibition, necessitating further mechanistic studies .

Q. How do these derivatives compare to clinical reference drugs?

1h and 1k showed comparable activity to etoposide (IC: 14.3–19.7 μg/mL vs. 15.2–18.4 μg/mL), highlighting their potential as anticancer leads. However, their selectivity profiles (e.g., off-target effects) require further validation .

Q. How can researchers address contradictions in biological data (e.g., activity vs. target inhibition)?

- Mechanistic assays : Use enzyme inhibition assays (e.g., aromatase inhibition) alongside cytotoxicity screens to confirm target engagement .

- Omics profiling : RNA-seq or proteomics can identify secondary targets or pathways affected by compounds like 65 .

Q. What strategies optimize substituent selection for enhanced activity?

- QSAR modeling : Correlates substituent electronic/hydrophobic parameters with IC values.

- Fragment-based design : Combines active moieties (e.g., triazole for hydrogen bonding, nitrile for metabolic stability) .

Q. How are cytotoxicity results validated to ensure reproducibility?

属性

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHXOBQEQQQJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437982 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25699-89-2 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。